molecular formula C10H12ClF B13491105 1-(Tert-butyl)-4-chloro-2-fluorobenzene

1-(Tert-butyl)-4-chloro-2-fluorobenzene

Cat. No.: B13491105
M. Wt: 186.65 g/mol
InChI Key: OBAZLGMXGSDTTG-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-4-chloro-2-fluorobenzene is a substituted aromatic compound featuring a benzene ring with three substituents: a bulky tert-butyl group at position 1, a chlorine atom at position 4, and a fluorine atom at position 2. The tert-butyl group enhances stability and lipophilicity, while the halogen atoms (Cl and F) influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C10H12ClF

Molecular Weight

186.65 g/mol

IUPAC Name

1-tert-butyl-4-chloro-2-fluorobenzene

InChI

InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3

InChI Key

OBAZLGMXGSDTTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-chloro-2-fluorobenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 1-tert-butyl-2-fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine substituent at the para position relative to the fluorine atom .

Industrial Production Methods: Industrial production of 1-tert-butyl-4-chloro-2-fluorobenzene typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorination: Chlorine gas (Cl2) in the presence of FeCl3.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for reducing nitro groups to amines.

Major Products:

    Nitration: Introduction of nitro groups at the ortho and para positions.

    Reduction: Conversion of nitro groups to amines.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-chloro-2-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. The tert-butyl group, being electron-donating, increases the electron density on the benzene ring, making it more reactive towards electrophiles. The chlorine and fluorine atoms, on the other hand, can participate in nucleophilic substitution reactions due to their electron-withdrawing nature .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties, we compare 1-(tert-butyl)-4-chloro-2-fluorobenzene with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

2.1 Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
1-(Tert-butyl)-4-chloro-2-fluorobenzene C₁₀H₁₁ClF 185.45 1: tert-butyl; 2: F; 4: Cl High steric bulk, moderate polarity due to halogens.
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ 280.74 Complex substituents with fluorophenyl groups Extended alkyl chain with dual fluorinated aromatic rings; higher molecular weight.
1-tert-Butoxy-4-chlorobenzene C₁₀H₁₃ClO 184.66 1: tert-butoxy; 4: Cl Ether linkage increases polarity; tert-butoxy group reduces steric hindrance.
2.2 Physicochemical Properties
  • In contrast, 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene has a flexible butyl chain, allowing conformational adaptability in binding interactions .
  • Electronic Effects :

    • Fluorine’s electronegativity at position 2 in the target compound increases ring electron-withdrawing effects, directing electrophilic substitution to meta/para positions.
    • The tert-butoxy group in 1-tert-butoxy-4-chlorobenzene donates electron density via oxygen, altering reactivity compared to the purely alkyl tert-butyl group .

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